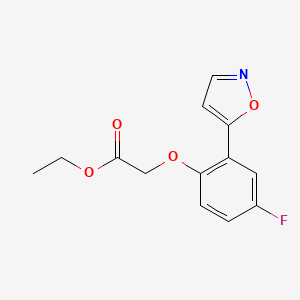

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate

Description

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a heterocyclic ester featuring a phenoxy backbone substituted with a fluorine atom at the para-position and an isoxazole ring at the ortho-position. The ethyl ester functional group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research. Isoxazole derivatives are known for their stability, bioactivity, and role as pharmacophores in drug design .

Properties

IUPAC Name |

ethyl 2-[4-fluoro-2-(1,2-oxazol-5-yl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYDHCOFGYURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, while also providing data tables and relevant case studies.

- Molecular Formula : C13H12FNO4

- Molecular Weight : 265.24 g/mol

- CAS Number : 925006-80-0

The compound features a fluorine atom, which is known to enhance the lipophilicity and metabolic stability of molecules, thereby improving their bioavailability and therapeutic efficacy .

Synthesis

This compound can be synthesized through various methods. One common approach involves the reaction of 4-fluoro-2-(isoxazol-5-yl)phenol with ethyl bromoacetate in the presence of a base like potassium carbonate, typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Antiviral and Anticancer Properties

Recent studies have highlighted the antiviral and anticancer properties of isoxazole derivatives. In vitro assays have demonstrated that certain fluorinated isoxazoles exhibit significant activity against human cytomegalovirus (HCMV) and various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values ranging from 10 to 80 µM against glioblastoma and triple-negative breast cancer cells .

Table 1: Biological Activity Data for Isoxazole Derivatives

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | HCMV | TBD | Antiviral |

| Compound 4d | HCMV | 9.47 | Antiviral |

| Compound 4l | Glioblastoma | 36 - 80 | Cytotoxicity |

| Compound 4n | Triple Negative Breast Cancer | TBD | Cytotoxicity |

The introduction of fluorine in these compounds has been shown to modify their pharmacological profiles significantly, enhancing their interaction with biological targets .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The fluorine atom and the isoxazole ring play crucial roles in modulating these interactions, potentially leading to inhibition of viral replication or cancer cell proliferation. The exact pathways remain under investigation but are believed to involve modulation of signaling pathways associated with cell growth and immune response .

Case Studies

- Antiviral Efficacy : A study evaluated several fluoro-substituted isoxazoles for their ability to inhibit HCMV. The results indicated that compounds with structural similarities to this compound exhibited promising antiviral activity, warranting further investigation into their therapeutic potential .

- Cytotoxicity in Cancer Models : In another study, derivatives similar to this compound were tested against various cancer cell lines. Results showed significant cytotoxic effects, particularly in glioblastoma models, suggesting that these compounds could serve as leads for developing new anticancer agents .

Scientific Research Applications

Biological Applications

Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate has been studied for its potential therapeutic applications:

-

Antimicrobial Activity :

- Isoxazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies have reported that compounds with similar structures exhibit effective inhibition against bacteria such as E. coli and S. aureus, indicating potential use in developing new antibiotics .

- Anti-inflammatory Effects :

-

Cancer Research :

- The introduction of fluorine in biologically active molecules can modify their drug-like properties, such as enhancing metabolic stability and bioavailability. This modification is crucial for developing new anticancer agents . Preliminary studies suggest that compounds related to this compound could be explored for their cytotoxic effects against cancer cell lines.

Chemical Reactions and Mechanism of Action

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by other nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction : The isoxazole ring can participate in oxidation reactions, while reduction can yield different functional groups.

These reactions are critical for modifying the compound to enhance its biological activity or tailor it for specific applications .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

- A study highlighted the synthesis of fluoro-substituted spiro-isoxazolines that displayed significant antiviral activity against human cytomegalovirus (HCMV), suggesting that this compound might share similar properties due to its structural characteristics .

- Another investigation into isoxazole derivatives revealed their potential as immunomodulators, with specific compounds demonstrating the ability to inhibit inflammatory pathways effectively .

Comparison with Similar Compounds

Structural Analogs with Halogen and Isoxazole Substitutions

2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid

- Molecular Formula: C₁₁H₈ClNO₄

- Key Differences :

- Substitution: Chlorine (para) instead of fluorine.

- Functional Group: Carboxylic acid instead of ethyl ester.

- Properties: Solubility: Limited in chloroform and methanol but soluble in DMSO. Applications: Used as a research chemical, likely for studying herbicidal or anti-inflammatory activity due to the carboxylic acid’s hydrogen-bonding capacity .

Ethyl 2-(2,4-Dichloro-5-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]phenoxy)acetate

- Molecular Formula : C₁₇H₁₃Cl₃N₄O₃

- Key Differences :

- Substitution: Tetrazole ring replaces isoxazole; multiple chlorines.

- Properties :

Analogs with Heterocyclic Replacements

Ethyl 2-{2-tert-butyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}acetate

- Molecular Formula : C₂₇H₂₇F₃N₂O₃S₂

- Key Differences :

- Thiazole replaces isoxazole; additional trifluoromethyl and tert-butyl groups.

- Applications: Likely explored as a peroxisome proliferator-activated receptor (PPAR) modulator due to the thiazole-thioether linkage .

Methyl 2-[3-(4-nitrophenyl)isoxazol-5-yl]acetate

- Molecular Formula : C₁₂H₁₀N₂O₅

- Key Differences :

- Nitrophenyl substituent on isoxazole; methyl ester instead of ethyl.

- Properties: Melting Point: 122–123°C. Synthesis Yield: 73% via diazomethane reaction.

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Functional Group Impact : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters or carboxylic acids, influencing bioavailability .

- Substituent Effects : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine . Tetrazoles offer metabolic resistance but increase molecular weight .

- Synthetic Efficiency : Yields for methyl/ethyl esters (73–74%) are comparable to other heterocyclic derivatives, suggesting scalable routes .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate, and how can yield and purity be maximized?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Reacting 4-fluoro-2-(isoxazol-5-yl)phenol with ethyl chloroacetate in anhydrous acetone under reflux with potassium carbonate as a base .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) to ensure completion .

- Purification via silica column chromatography (light petroleum/ethyl acetate, 10:1) to isolate the product .

Yield optimization requires strict anhydrous conditions and stoichiometric control of the base (e.g., K₂CO₃). Impurities often arise from incomplete substitution or ester hydrolysis, necessitating pH-adjusted workup .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the phenoxy, isoxazole, and ester moieties. The isoxazole proton resonates at δ 6.5–7.0 ppm, while the fluoro-substituted aromatic protons appear as doublets (δ 7.2–7.8 ppm) .

- IR : Strong C=O stretch (~1740 cm⁻¹) for the ester and C-O-C absorption (~1250 cm⁻¹) .

- X-ray crystallography : SHELX programs resolve the planar isoxazole ring and dihedral angles between the phenoxy and acetate groups .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres .

- Hydrolytic sensitivity : The ester group hydrolyzes in basic aqueous conditions (pH > 9), forming the carboxylic acid derivative. Acidic conditions (pH < 3) preserve the ester .

- Light sensitivity : The isoxazole ring undergoes photodegradation; amber glassware is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often stem from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .

- Solubility effects : Use DMSO as a co-solvent (≤1% v/v) to mitigate aggregation in aqueous media .

- Orthogonal validation : Confirm activity via time-kill kinetics or SEM imaging of cellular morphology .

Q. How can regioselectivity challenges in modifying the isoxazole or phenoxy groups be addressed?

- Electrophilic substitution : The 4-fluoro group directs electrophiles to the ortho/para positions. Use HNO₃/H₂SO₄ for nitration at the para position (relative to fluorine) .

- Isoxazole functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki) at the 5-position of the isoxazole requires bulky ligands (e.g., SPhos) to suppress side reactions .

- Steric effects : Substituents on the phenoxy ring hinder nucleophilic attack; DFT modeling predicts transition-state geometries to guide reagent selection .

Q. What mechanistic insights explain the hydrolysis kinetics of the ester group?

- Base-catalyzed hydrolysis : Follows second-order kinetics, with OH⁻ nucleophilic attack on the carbonyl. Rate constants () depend on solvent polarity (e.g., ) .

- Acid-catalyzed pathway : Protonation of the ester oxygen accelerates cleavage, forming 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid .

- Monitoring : Use LC-MS to track hydrolysis products (e.g., m/z 225.1 for the carboxylic acid) .

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2). The isoxazole’s nitrogen atoms form hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes; RMSD < 2 Å over 100 ns indicates strong binding .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency (R² > 0.85) .

Methodological Guidelines

Q. What protocols validate synthetic intermediates during multi-step synthesis?

Q. How are competing reaction pathways controlled during derivatization?

- Temperature control : Lower temperatures (0–5°C) favor esterification over Fries rearrangement .

- Protecting groups : Use TMSCl to protect hydroxyl groups during nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.